molecular formula C10H16N4 B13495488 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile

Cat. No.: B13495488
M. Wt: 192.26 g/mol
InChI Key: IDELLMJPKUBYFC-UHFFFAOYSA-N
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Description

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile typically involves the reaction of 4-amino-1H-pyrazole with 2,2-dimethylpentanenitrile under specific conditions. The reaction is often catalyzed by a base such as sodium acetate and carried out at room temperature. The product is then purified through filtration and recrystallization to obtain a high yield of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-pyrazole: A simpler analog with similar biological activities.

    2,2-Dimethylpentanenitrile: Shares the nitrile functional group but lacks the pyrazole ring.

    3-(Phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Another pyrazole derivative with different substituents.

Uniqueness

5-(4-Amino-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile is unique due to its specific combination of a pyrazole ring and a nitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-(4-aminopyrazol-1-yl)-2,2-dimethylpentanenitrile

InChI

InChI=1S/C10H16N4/c1-10(2,8-11)4-3-5-14-7-9(12)6-13-14/h6-7H,3-5,12H2,1-2H3

InChI Key

IDELLMJPKUBYFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCN1C=C(C=N1)N)C#N

Origin of Product

United States

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